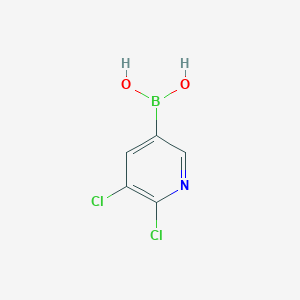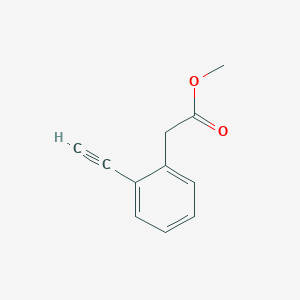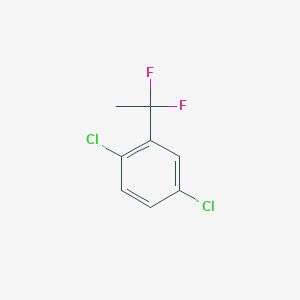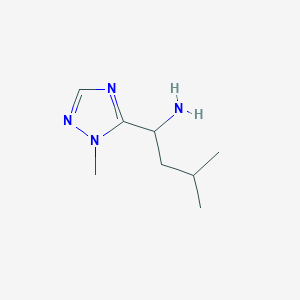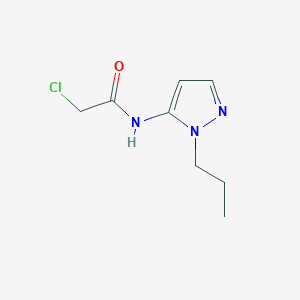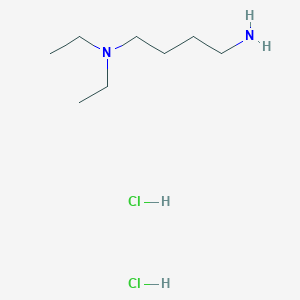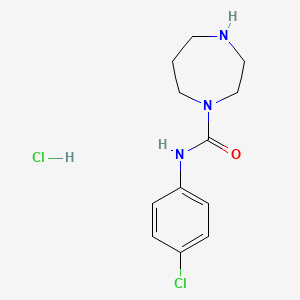
3-(Diethylamino)butanoic acid
Übersicht
Beschreibung
3-(Diethylamino)butanoic acid is a chemical compound with the linear formula C8H17NO2 . It is a derivative of butanoic acid, with a diethylamino group attached to the third carbon atom .
Synthesis Analysis
The synthesis of similar compounds, such as esters, can be accomplished in several ways. Esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. Acid chlorides react with alcohols to yield an ester and hydrochloric acid. A small amount of pyridine or other base is usually added to the reaction mixture to neutralize the resulting acid .
Molecular Structure Analysis
The molecular structure of 3-(Diethylamino)butanoic acid consists of a butanoic acid backbone with a diethylamino group attached to the third carbon atom . The compound has a molecular weight of 159.226 Da .
Wissenschaftliche Forschungsanwendungen
1. Butyrate Production Using Engineered Clostridium Tyrobutyricum
- Summary of Application : Clostridium tyrobutyricum, a bacterium, has been engineered to overexpress a heterologous alcohol/aldehyde dehydrogenase, which converts butyryl-CoA to n-butanol . This process is used for the production of n-butanol and butyrate.
- Methods of Application : The bacterium is engineered to overexpress a heterologous alcohol/aldehyde dehydrogenase. It is then used in glucose fermentation to produce n-butanol at a high yield .
- Results or Outcomes : The engineered C. tyrobutyricum produced n-butanol at a high yield of >0.30 g/g and titer of >20 g/L in glucose fermentation .
2. Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis Thaliana
- Summary of Application : Indole 3-butyric acid (IBA) is an auxin precursor that is converted to IAA in a peroxisomal β-oxidation process in Arabidopsis thaliana . This process contributes to auxin homeostasis in critical ways.
- Methods of Application : IBA is applied to Arabidopsis root columella cells. After a 2-hour incubation, most of the transported molecule in this assay was IBA-derived IAA .
- Results or Outcomes : The application of IBA to Arabidopsis root columella cells results in the detection of IAA in root tissue 4 mm above the application site .
3. Butyric Acid in Poultry Production
- Summary of Application : Butyric acid is used in poultry diets to improve gut health, performance, nutrient utilization, egg quality, and to prevent osteoporosis . It is efficacious against pathogenic bacteria such as Salmonella spp. and Escherichia coli, and stimulates the population of beneficial gut bacteria .
- Methods of Application : Butyric acid is added to the poultry diet. It is a primary energy source for colonocytes and augments the differentiation and maturation of the intestinal cells .
- Results or Outcomes : The use of butyric acid in poultry diets reduces pathogenic bacteria and their toxins, enhances gut health thereby increasing nutrient digestibility, thus leading to improved growth performance and immunity among birds .
4. Synthesis of Coumarin Derivatives
- Summary of Application : More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and other sources . These derivatives have various applications in the field of medicinal chemistry due to their diverse biological activities.
- Methods of Application : The synthesis of coumarin derivatives involves various chemical reactions, including the Perkin reaction, Knoevenagel condensation, Wittig reaction, and others .
- Results or Outcomes : The synthesized coumarin derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, anticoagulant, antimicrobial, and others .
5. Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis Thaliana
- Summary of Application : Indole 3-butyric acid (IBA) is an auxin precursor that is converted to IAA in a peroxisomal β-oxidation process in Arabidopsis thaliana . This process contributes to auxin homeostasis in critical ways.
- Methods of Application : IBA is applied to Arabidopsis root columella cells. After a 2-hour incubation, most of the transported molecule in this assay was IBA-derived IAA .
- Results or Outcomes : The application of IBA to Arabidopsis root columella cells results in the detection of IAA in root tissue 4 mm above the application site .
6. Effects of Indole-3-Butyric Acid Supplementation in Diets Containing High Soybean Meal
- Summary of Application : Indole-3-butyric acid (IBA) has been found to have potential application value in diets containing high soybean meal for pearl gentian grouper (Epinephelus fuscoguttatus♀ × Epinephelus lanceolatus♂) .
- Methods of Application : IBA is added to the diet of pearl gentian grouper at different levels .
- Results or Outcomes : The growth performance of the group with 2.4 g/kg IBA added was significantly higher than that of the non-added group . It had beneficial effects on growth performance, intestinal inflammation alleviation, and intestinal flora homeostasis .
Eigenschaften
IUPAC Name |
3-(diethylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-9(5-2)7(3)6-8(10)11/h7H,4-6H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXVSNIDDROFGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethylamino)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone](/img/structure/B1418843.png)
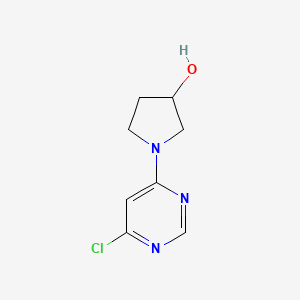
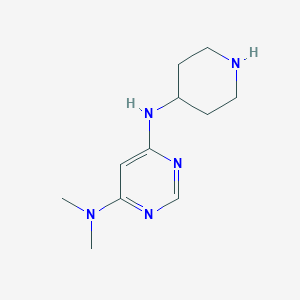
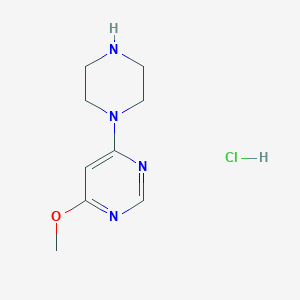
![2-Chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1418850.png)
![3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine](/img/structure/B1418851.png)
